![molecular formula C12H15N3O5S B5715231 1-(2-NITROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5715231.png)
1-(2-NITROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(2-Nitrobenzenesulfonyl)piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and a carboxamide group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of piperidine with 2-nitrobenzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with a carboxamide derivative to yield the final product. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Nitrobenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed from these reactions include amine derivatives and substituted piperidine compounds.
Scientific Research Applications
1-(2-Nitrobenzenesulfonyl)piperidine-4-carboxamide has demonstrated several key biological activities:
- Dopamine Reuptake Inhibition : This compound has shown potential in modulating dopamine levels, which is crucial for treating neurological disorders such as depression and anxiety. Its mechanism involves blocking the reabsorption of dopamine in the brain, thereby increasing its availability in the synaptic cleft.
- Analgesic Properties : Studies indicate that derivatives of this compound exhibit analgesic effects. For instance, research involving animal models has demonstrated its effectiveness in pain relief through various methods, including the tail immersion test .
- Anti-inflammatory Effects : The compound's ability to inhibit pyroptosis—a form of programmed cell death associated with inflammatory diseases—positions it as a candidate for therapeutic strategies targeting chronic inflammation.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. Structural modifications can significantly impact its biological activity. For example, variations in the sulfonyl group can alter affinity and efficacy at biological targets, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Study on Analgesic Effects
In a study published on ResearchGate, researchers evaluated the analgesic properties of this compound using the tail immersion method in mice. The results indicated significant pain relief compared to control groups, suggesting its potential use in pain management therapies .
Research on Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of this compound, showing that it effectively reduced markers of inflammation in animal models. The findings suggest that it could be developed into a treatment for various inflammatory conditions, potentially offering an alternative to traditional anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Nitrobenzenesulfonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid known for its antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with anti-inflammatory and anticancer activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-Nitrobenzenesulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 313.33 g/mol. The structure includes a piperidine ring substituted with a nitrobenzenesulfonyl group and a carboxamide functional group.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N₃O₅S |
Molecular Weight | 313.33 g/mol |
IUPAC Name | 1-[(2-nitrobenzene)sulfonyl]piperidine-4-carboxamide |
SMILES | NC(=O)C1CCN(CC1)S(=O)(=O)c2ccccc2N+=O |
Research indicates that compounds containing piperidine moieties often exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the nitrobenzenesulfonyl group may enhance these activities by facilitating interactions with biological targets such as enzymes and receptors.
Pharmacological Studies
Several studies have investigated the pharmacological properties of similar compounds:
- Antitumor Activity : Compounds with piperidine structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Preliminary studies on related compounds suggest that they may inhibit bacterial growth by targeting folate synthesis pathways.
- Neuroactive Effects : Some piperidine derivatives have been explored for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: Antitumor Activity
In a study focused on piperidine derivatives, it was reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity. The mechanism was linked to the induction of oxidative stress leading to cell death .
Case Study 2: Antimicrobial Efficacy
A derivative was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 10 µg/mL. The compound's mechanism was attributed to interference with bacterial cell wall synthesis .
Research Findings
Recent literature highlights the following findings regarding the biological activity of related compounds:
- Kinase Inhibition : Some studies have demonstrated that piperidine-containing compounds can selectively inhibit kinases involved in cell signaling pathways, which is crucial for cancer therapy .
- Binding Affinity : Research indicates that modifications to the piperidine ring can significantly alter binding affinities to target proteins, enhancing the compound's efficacy .
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c13-12(16)9-5-7-14(8-6-9)21(19,20)11-4-2-1-3-10(11)15(17)18/h1-4,9H,5-8H2,(H2,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBRLEOGEFVKBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332551 | |
Record name | 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202592 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331713-48-5 | |
Record name | 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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